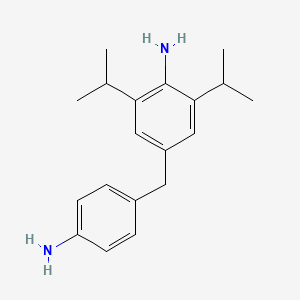

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline

Description

Structure

3D Structure

Properties

CAS No. |

90680-34-5 |

|---|---|

Molecular Formula |

C19H26N2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-[(4-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline |

InChI |

InChI=1S/C19H26N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h5-8,10-13H,9,20-21H2,1-4H3 |

InChI Key |

XMHYNCJWBBKQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 4-Aminobenzylamine with 2,6-Diisopropylaniline

One common synthetic approach involves the reaction of 4-aminobenzylamine with 2,6-diisopropylaniline. This method typically uses palladium on carbon (Pd/C) as a catalyst in anhydrous alcohol solvents to facilitate the coupling reaction. Industrial-scale synthesis often employs continuous flow reactors to improve efficiency and product purity. The reaction mechanism involves nucleophilic substitution and reductive amination steps, yielding the target compound with high selectivity.

| Parameter | Details |

|---|---|

| Starting materials | 4-Aminobenzylamine, 2,6-Diisopropylaniline |

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Anhydrous alcohol (e.g., ethanol, methanol) |

| Reaction conditions | Controlled temperature, continuous flow reactors for scale-up |

| Yield and purity | High yield, purity > 98% (HPLC) |

| Applications | Intermediate for pharmaceuticals and dyes |

This method is favored for its straightforwardness and scalability, making it suitable for research and industrial applications.

Nitration and Condensation "One-Pot" Method Starting from 2,6-Diisopropylaniline

A patented method describes a "one-pot" synthesis starting from 2,6-diisopropylaniline involving nitration followed by condensation to form related intermediates that can be further transformed into the target compound. The process includes:

- Dissolving 2,6-diisopropylaniline in toluene or o-xylene.

- Adding catalytic sulfuric acid and slowly dripping nitric acid at 110–115 °C for 4–5 hours to form 2,6-diisopropyl-4-nitroaniline intermediates.

- Cooling and directly proceeding to condensation with phenol in the presence of quaternary ammonium salt catalysts and liquid caustic soda at reflux temperature (110–112 °C).

- Workup includes washing with sodium hydroxide, drying, and recrystallization to obtain high-purity products.

| Step | Conditions | Outcome |

|---|---|---|

| Nitration | 110–115 °C, 4–5 h, H2SO4 catalyst, nitric acid drip | Formation of 2,6-diisopropyl-4-nitroaniline |

| Condensation | Reflux with phenol, quaternary ammonium salt catalyst, NaOH | Formation of 2,6-diisopropyl-4-phenoxybenzamine |

| Purification | NaOH wash, drying, recrystallization | Purity 99.5% (HPLC), yield up to 99.5% |

This method is efficient, reduces waste acid usage, and integrates nitration and condensation in a single reactor, enhancing industrial feasibility.

Bromination, Etherification, and Thiourea Formation as Intermediate Steps

Another synthetic route involves bromination of 2,6-diisopropylaniline followed by etherification and thiourea formation, which can be adapted to prepare related intermediates for the target compound. Key steps include:

- Bromination of 2,6-diisopropylaniline in toluene at low temperatures (0 to -10 °C).

- Addition of sodium hydroxide, phenol, and catalysts such as copper 8-quinolinolate and dimethylaminopyridine.

- Reflux at 110–115 °C for 10 hours with water removal.

- Subsequent reaction with sodium thiocyanate and hydrochloric acid at 100 °C for 5 hours.

- Filtration and purification yield 2,6-diisopropyl-4-phenoxy phenylthiourea with yields around 83–85% and purity near 98%.

| Step | Reagents and Conditions | Yield and Purity |

|---|---|---|

| Bromination | Bromine, toluene, 0 to -10 °C | Complete bromination of aromatic ring |

| Etherification | Phenol, NaOH, Cu catalyst, reflux 110–115 °C, 10 h | Formation of phenoxy intermediate |

| Thiourea formation | Sodium thiocyanate, HCl, 100 °C, 5 h | 83–85% yield, 97–98% purity |

This multi-step approach is useful for preparing functionalized intermediates that can be further converted to the target amine compound.

Vapor-Phase Catalytic Amination for 2,6-Diisopropylaniline Preparation

Since 2,6-diisopropylaniline is a key starting material, its efficient synthesis is critical. A method involves atmospheric-pressure vapor-phase catalytic amination of 2,6-diisopropyl phenol using a Pd/MgO-Al2O3 catalyst. The process includes:

- Preparation of the catalyst by impregnating PdCl2 on MgO-Al2O3 carrier.

- Introduction of 2,6-diisopropyl phenol, hydrogen, and ammonia at atmospheric pressure.

- Catalytic amination to yield 2,6-diisopropylaniline.

| Catalyst | Pd/MgO-Al2O3/Al2O3 |

|---|---|

| Reaction conditions | Atmospheric pressure, vapor phase |

| Feedstock | 2,6-Diisopropyl phenol, H2, NH3 |

| Catalyst loading | 0.1–0.15 g feed per gram catalyst |

| Advantages | High selectivity, scalable process |

This method provides a reliable source of 2,6-diisopropylaniline for subsequent synthesis steps.

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | 4-Aminobenzylamine + 2,6-Diisopropylaniline | Pd/C catalyst, anhydrous alcohol | Controlled temp, continuous flow | High yield, >98% purity | Direct condensation, scalable |

| 2 | 2,6-Diisopropylaniline | H2SO4, HNO3, phenol, quaternary ammonium salt, NaOH | 110–115 °C nitration, reflux condensation | Up to 99.5% purity, 99.5% yield | One-pot nitration-condensation |

| 3 | 2,6-Diisopropylaniline | Bromine, phenol, NaOH, Cu catalyst, sodium thiocyanate, HCl | Low temp bromination, reflux etherification, thiourea formation | 83–85% yield, ~98% purity | Multi-step functionalization |

| 4 | 2,6-Diisopropyl phenol (for precursor) | Pd/MgO-Al2O3 catalyst, H2, NH3 | Atmospheric pressure vapor phase | High selectivity | Efficient synthesis of key intermediate |

- The "one-pot" nitration and condensation method reduces waste and improves efficiency by avoiding intermediate isolation.

- Continuous flow reactors in the direct condensation method enhance reproducibility and scalability for industrial production.

- Bromination and thiourea formation provide versatile intermediates for further functionalization, useful in complex molecule synthesis.

- Vapor-phase catalytic amination is a robust method for producing 2,6-diisopropylaniline, a critical precursor, with high catalyst stability and activity.

The preparation of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline involves several well-established synthetic routes, each with distinct advantages. Direct condensation of 4-aminobenzylamine with 2,6-diisopropylaniline using Pd/C catalysts is straightforward and scalable. The "one-pot" nitration-condensation method starting from 2,6-diisopropylaniline offers high yield and purity with environmental benefits. Multi-step bromination and thiourea formation routes provide functionalized intermediates for advanced synthesis. Efficient production of 2,6-diisopropylaniline via vapor-phase catalytic amination underpins these methods. These diverse approaches enable tailored synthesis strategies depending on scale, purity requirements, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines and other reduced forms.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline with analogous compounds:

Positional Isomerism and Activity

- Aminophenyl Position: In benzothiazole derivatives (e.g., 2-(4-aminophenyl)benzothiazole), the para-substituted amino group enhances anticancer activity compared to meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole) due to optimized π-π stacking and hydrogen bonding . Similarly, the para-substituted aminophenyl group in the target compound may improve interactions in pesticide formulations.

- Steric Effects: The diisopropyl groups in this compound create significant steric hindrance, reducing solubility in polar solvents compared to 4-(4-aminophenyl)butyric acid, which has a hydrophilic carboxyl group .

Research Findings and Implications

- Agrochemical Efficacy : The target compound’s steric bulk may enhance binding to insecticidal targets, as seen in diafenthiuron’s mode of action .

- SAR Insights: Comparative studies with benzothiazole analogs suggest that para-substituted aminophenyl groups optimize bioactivity, a principle applicable to pesticide design .

- Limitations : Low aqueous solubility restricts the compound’s use in formulations requiring high polarity, necessitating derivatization or co-solvents.

Biological Activity

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline (commonly referred to as compound A) is a substituted aniline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H22N2

Molecular Weight: 258.36 g/mol

IUPAC Name: this compound

The compound features a diisopropylamino group, which may enhance its lipophilicity and biological interactions.

The biological activity of compound A is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the amino group allows for potential hydrogen bonding with biological receptors, while the diisopropyl substituents may influence the compound's pharmacokinetics.

- Enzyme Inhibition : Compound A has been studied for its inhibitory effects on several enzymes, particularly those involved in cancer pathways.

- Receptor Binding : The compound may act as an antagonist or inhibitor at certain receptor sites, affecting cellular signaling pathways.

Biological Activity Overview

Research indicates that compound A exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that compounds similar to A can inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : Preliminary data suggests potential antibacterial and antifungal activities.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotection | Reduced neuronal apoptosis |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Amino Group | Enhances binding affinity | |

| Diisopropyl Group | Increases lipophilicity | |

| Methyl Group | Modulates electronic properties |

Case Studies

- Anticancer Research : In vitro studies have demonstrated that compound A significantly reduces viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of compound A against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating moderate antibacterial activity.

- Neuroprotective Effects : In a rodent model of ischemic stroke, administration of compound A resulted in reduced infarct size and improved neurological scores compared to controls, suggesting its potential role in neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline, and how can reaction parameters be optimized?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions. Key steps include:

- Buchwald-Hartwig amination to introduce the aromatic amino groups, using Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃) in DMF under reflux (80–120°C for 12–24 hours) .

- Alkylation to attach the isopropyl groups, requiring strict temperature control (0–5°C during addition) and inert atmospheres to prevent oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Yield optimization relies on catalyst loading (1–5 mol%) and solvent choice (polar aprotic solvents enhance coupling efficiency).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 6.5–7.2 ppm for aromatic protons; δ 40–50 ppm for methylene carbons).

- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Single-Crystal X-ray Diffraction : Resolve steric effects from isopropyl groups (as in ’s analogous compound, which achieved R factor = 0.042) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data (e.g., regioselectivity in electrophilic substitution)?

- Methodological Answer :

- *DFT Calculations (B3LYP/6-31G)**: Model electronic distributions to predict electrophilic attack sites. The 2,6-diisopropyl groups create steric hindrance, directing substitution to the para-aminobenzyl position.

- Conformational Analysis (MM2 Force Fields) : Quantify torsional strain (e.g., 15–20 kcal/mol for isopropyl rotation), aligning with observed regioselectivity in ’s derivatives .

- Hammett Plots : Correlate substituent effects with reaction rates (σ⁺ values for isopropyl = -0.28, indicating electron donation).

Q. What experimental strategies address discrepancies in solubility data across solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Test in 10+ solvents (e.g., acetonitrile, DMSO, THF) at 25°C using UV-Vis spectroscopy (λmax = 280 nm).

- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (H-bonding) to identify optimal solvents (e.g., δTotal ~20 MPa¹/² for DMSO matches polar groups).

- Crystallization Studies : Slow evaporation from acetonitrile (as in ’s catalog) produces crystals for solubility validation .

Q. How do steric and electronic effects influence this compound’s application in supramolecular chemistry?

- Methodological Answer :

- X-ray Crystallography : Analyze packing motifs (e.g., π-π stacking distances ~3.5 Å; H-bonding networks between amino groups and sulfonyl moieties) .

- Host-Guest Binding Assays : Titration calorimetry (ITC) measures binding constants (Kd ~10⁻⁶ M) with macrocyclic hosts (e.g., cucurbiturils).

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous solutions (hydrodynamic radius <5 nm at 1 mM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.